molecular formula C14H19NO2 B294979 1-Methyl-3-piperidinyl 3-methylbenzoate

1-Methyl-3-piperidinyl 3-methylbenzoate

Cat. No.: B294979
M. Wt: 233.31 g/mol
InChI Key: YARMLGABVFENDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a derivative of benzoic acid and piperidine, and its chemical formula is C16H21NO2.

Scientific Research Applications

1-Methyl-3-piperidinyl 3-methylbenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

1-Methyl-3-piperidinyl 3-methylbenzoate exerts its pharmacological effects by binding to and modulating the activity of specific receptors in the body. It has been shown to interact with the cannabinoid receptor CB1, which plays a crucial role in pain perception, inflammation, and neuroprotection. This compound has also been reported to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-Methyl-3-piperidinyl 3-methylbenzoate has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, this compound has some limitations, including its relatively low solubility in water, which can make it challenging to use in certain experimental protocols.

Future Directions

There are several potential future directions for 1-Methyl-3-piperidinyl 3-methylbenzoate research. One area of interest is the development of more potent and selective this compound analogs that can target specific receptors with greater efficacy. Another potential direction is the investigation of this compound as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is a need for further research into the mechanisms of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

1-Methyl-3-piperidinyl 3-methylbenzoate can be synthesized through a multi-step process that involves the reaction of piperidine with 3-methylbenzoyl chloride. The resulting product is then treated with methyl iodide to yield this compound. This method has been reported in several scientific publications and has been optimized for high yield and purity.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 3-methylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-5-3-6-12(9-11)14(16)17-13-7-4-8-15(2)10-13/h3,5-6,9,13H,4,7-8,10H2,1-2H3

InChI Key

YARMLGABVFENDX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2CCCN(C2)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2CCCN(C2)C

Origin of Product

United States

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